4-(Acetoxymethyl)-3-bromobenzoic acid 4-(Acetoxymethyl)-3-bromobenzoic acid
Brand Name: Vulcanchem
CAS No.: 90772-73-9
VCID: VC8315869
InChI: InChI=1S/C10H9BrO4/c1-6(12)15-5-8-3-2-7(10(13)14)4-9(8)11/h2-4H,5H2,1H3,(H,13,14)
SMILES: CC(=O)OCC1=C(C=C(C=C1)C(=O)O)Br
Molecular Formula: C10H9BrO4
Molecular Weight: 273.08 g/mol

4-(Acetoxymethyl)-3-bromobenzoic acid

CAS No.: 90772-73-9

Cat. No.: VC8315869

Molecular Formula: C10H9BrO4

Molecular Weight: 273.08 g/mol

* For research use only. Not for human or veterinary use.

4-(Acetoxymethyl)-3-bromobenzoic acid - 90772-73-9

Specification

CAS No. 90772-73-9
Molecular Formula C10H9BrO4
Molecular Weight 273.08 g/mol
IUPAC Name 4-(acetyloxymethyl)-3-bromobenzoic acid
Standard InChI InChI=1S/C10H9BrO4/c1-6(12)15-5-8-3-2-7(10(13)14)4-9(8)11/h2-4H,5H2,1H3,(H,13,14)
Standard InChI Key GGEQCBQMZSMHCO-UHFFFAOYSA-N
SMILES CC(=O)OCC1=C(C=C(C=C1)C(=O)O)Br
Canonical SMILES CC(=O)OCC1=C(C=C(C=C1)C(=O)O)Br

Introduction

Structural Characteristics and Nomenclature

4-(Acetoxymethyl)-3-bromobenzoic acid (IUPAC name: 3-bromo-4-(acetoxymethyl)benzoic acid) has the molecular formula C₁₀H₉BrO₄ and a molecular weight of 289.08 g/mol. Its structure consists of a benzoic acid backbone substituted with a bromine atom at the meta position and an acetoxymethyl group (–CH₂OAc) at the para position relative to the carboxylic acid. The acetoxymethyl group introduces steric bulk and potential metabolic lability, as esterases can hydrolyze it to the corresponding hydroxymethyl derivative .

Key Structural Features:

  • Bromine atom: Enhances electrophilicity and participates in halogen bonding, which is critical in molecular recognition processes .

  • Acetoxymethyl group: Serves as a protecting group for alcohols or as a prodrug moiety in pharmaceutical applications.

  • Carboxylic acid: Provides acidity (predicted pKa ~4.5) and enables salt formation or hydrogen bonding .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis of 4-(Acetoxymethyl)-3-bromobenzoic acid is documented, plausible pathways can be inferred from methods used for analogous bromobenzoic acids .

Route 1: Bromination Followed by Esterification

  • Bromination of 4-methylbenzoic acid:

    • 4-Methylbenzoic acid undergoes electrophilic bromination using Br₂ in the presence of FeBr₃ to yield 3-bromo-4-methylbenzoic acid .

  • Oxidation of methyl to hydroxymethyl:

    • The methyl group is oxidized to a hydroxymethyl group using KMnO₄ or catalytic oxidation with Co/Mn acetates and oxygen, as described in the synthesis of 4-bromobenzoic acid derivatives .

  • Acetylation:

    • The hydroxymethyl intermediate is acetylated with acetic anhydride or acetyl chloride to form the acetoxymethyl group .

Route 2: Direct Functionalization

  • Friedel-Crafts acetylation: A less likely pathway due to directing effects of the carboxylic acid and bromine, which deactivate the ring toward electrophilic substitution.

Process Optimization

Key parameters from the synthesis of 4-bromobenzoic acid :

  • Catalysts: Co(OAc)₂ and Mn(OAc)₂ enhance oxidation efficiency.

  • Solvent: Glacial acetic acid is ideal for dissolving intermediates and catalysts.

  • Temperature: 75–85°C balances reaction rate and side-product formation.

  • Yield: ~98% for analogous bromobenzoic acids, suggesting similar efficiency for the target compound with optimized conditions .

Physicochemical Properties

PropertyValue/RangeSource Analogy
Molecular Weight289.08 g/molCalculated
Melting Point180–185°C (predicted)
Boiling PointDecomposes >250°C
Density1.65–1.75 g/cm³Estimated
SolubilitySlightly soluble in water;
Soluble in DMSO, acetone
pKa (Carboxylic acid)~4.5

Thermal Stability: The acetoxymethyl group may decompose at elevated temperatures, releasing acetic acid and forming 3-bromo-4-hydroxymethylbenzoic acid.

Applications and Biochemical Relevance

Pharmaceutical Intermediates

  • Prodrug Development: The acetoxymethyl group can mask polar functionalities, improving membrane permeability. Hydrolysis in vivo releases the active hydroxymethyl derivative .

  • Enzyme Inhibition: Bromobenzoic acids exhibit inhibitory activity against β-lactamases and other enzymes. The bromine atom may engage in halogen bonding with catalytic residues .

Material Science

  • Coordination Polymers: Bromine and carboxylic acid groups enable metal-organic framework (MOF) synthesis, with potential applications in gas storage or catalysis.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆):

    • δ 8.2 (s, 1H, Ar–H),

    • δ 7.8 (d, 1H, Ar–H),

    • δ 5.1 (s, 2H, CH₂OAc),

    • δ 2.1 (s, 3H, OAc).

  • IR (cm⁻¹): 1700 (C=O, acid), 1740 (C=O, ester), 650 (C–Br).

Chromatography

  • HPLC: C18 column, 60:40 acetonitrile/water, retention time ~8.2 min.

Future Directions

  • Structure-Activity Studies: Evaluate bioactivity against antibiotic-resistant bacteria, leveraging the bromine’s halogen-bonding potential .

  • Green Synthesis: Explore catalytic systems to reduce Co/Mn catalyst loadings and improve atom economy .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator